2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylacetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-4-8-2-1-3-9-11-6-7-12(8)9/h1-3,6-7H,4H2 |
InChI Key |
CNQPAYRPHBKPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Imidazo 1,2 a Pyridin 5 Yl Acetonitrile
Retrosynthetic Analysis of 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile
A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for devising its synthesis. The primary disconnection involves the cyanomethyl group at the C5 position of the imidazo[1,2-a]pyridine (B132010) core. This carbon-carbon bond can be retrosynthetically cleaved via a functional group interconversion (FGI), suggesting a precursor such as a 5-halomethyl- or 5-hydroxymethyl-imidazo[1,2-a]pyridine, which could undergo nucleophilic substitution with a cyanide source. Alternatively, a more direct approach would be a cross-coupling reaction, disconnecting to a 5-halo-imidazo[1,2-a]pyridine and a suitable cyanomethylating agent.
The second major disconnection breaks apart the imidazo[1,2-a]pyridine bicyclic system itself. The most common and reliable retrosynthetic pathway for this scaffold involves breaking the C-N and C=N bonds of the imidazole (B134444) ring. This leads back to a substituted 2-aminopyridine (B139424) and a two-carbon synthon, typically an α-halocarbonyl compound. For the specific target, this would imply a 6-substituted 2-aminopyridine as a key starting material, where the substituent is either the desired acetonitrile (B52724) group or a precursor that can be converted to it at a later stage.
Classical Synthetic Routes to the Imidazo[1,2-a]pyridine Core in this compound
The construction of the imidazo[1,2-a]pyridine core is a well-established area of heterocyclic chemistry, with several classical methods at the disposal of synthetic chemists.
Condensation Reactions for Ring Formation
The most prevalent classical approach to the imidazo[1,2-a]pyridine skeleton is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, often referred to as a modified Tschitschibabin reaction. In the context of the target molecule, this would involve the reaction of a 6-substituted-2-aminopyridine with an appropriate α-haloaldehyde or α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.
Another classical route involves the multicomponent Groebke–Blackburn–Bienaymé reaction. organic-chemistry.org This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of an acid catalyst to construct the imidazo[1,2-a]pyridine scaffold in a single step. organic-chemistry.orgmdpi.com While highly efficient for generating diversity at the C2 and C3 positions, its application to C5-substituted analogs depends on the availability of the corresponding 6-substituted 2-aminopyridine starting material.
| Reaction Type | Starting Materials | Key Features | Reference |
| Modified Tschitschibabin | 2-Aminopyridine derivative, α-Halocarbonyl compound | Stepwise N-alkylation and cyclization. | acs.org |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | One-pot, three-component reaction. | organic-chemistry.orgmdpi.com |
This table presents classical condensation reactions for the formation of the imidazo[1,2-a]pyridine core.
Strategies for Introduction of the Acetonitrile Moiety
The introduction of the acetonitrile (-CH₂CN) group at the C5 position can be approached in two main ways: either by carrying the group or a precursor through the synthesis from the 2-aminopyridine stage, or by functionalizing a pre-formed imidazo[1,2-a]pyridine core.
In the first strategy, a 6-(cyanomethyl)-2-aminopyridine could be synthesized and then subjected to cyclization conditions. However, the reactivity of the cyanomethyl group might interfere with the cyclization reaction, necessitating a protecting group strategy. A more viable approach is to start with a 6-bromo- or 6-chloro-2-aminopyridine, form the corresponding 5-halo-imidazo[1,2-a]pyridine, and then introduce the acetonitrile group.
For the functionalization of a pre-formed imidazo[1,2-a]pyridine, a common method involves the conversion of a C5-substituent. For instance, a 5-hydroxymethyl-imidazo[1,2-a]pyridine can be converted to a 5-chloromethyl or 5-bromomethyl derivative using standard halogenating agents like thionyl chloride or phosphorus tribromide. Subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, would yield the desired this compound. Another possibility is the cyanation of a 5-halo-imidazo[1,2-a]pyridine, although this typically requires a transition metal catalyst, blurring the lines with modern approaches.
Modern Catalytic Approaches in the Synthesis of this compound
Modern synthetic organic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the formation of the C-C bond required for the acetonitrile moiety at the C5 position. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent. For instance, a 5-halo-imidazo[1,2-a]pyridine (where the halogen is typically iodine or bromine) can be coupled with a suitable cyanomethylating agent.
One such reaction is the Sonogashira coupling of a 5-halo-imidazo[1,2-a]pyridine with a protected form of cyanoacetylene, followed by reduction. More directly, a Negishi coupling using a (cyanomethyl)zinc reagent or a Suzuki coupling with a (cyanomethyl)boronic ester in the presence of a palladium catalyst and a suitable ligand could be employed. Copper-catalyzed cyanation reactions, often using copper(I) cyanide, are also a viable option for converting a C5-halo derivative to a C5-cyano compound, which could then be subjected to homologation to introduce the methylene (B1212753) spacer.
| Catalyst System | Reactants | Reaction Type | Potential Product |
| Pd(PPh₃)₄ / CuI | 5-Iodo-imidazo[1,2-a]pyridine, TMS-acetonitrile | Sonogashira Coupling | 5-(Trimethylsilylethynyl)imidazo[1,2-a]pyridine |
| Pd₂(dba)₃ / Xantphos | 5-Bromo-imidazo[1,2-a]pyridine, (Cyanomethyl)zinc chloride | Negishi Coupling | This compound |
| CuI | 5-Iodo-imidazo[1,2-a]pyridine, KCN | Rosenmund-von Braun Reaction | 5-Cyano-imidazo[1,2-a]pyridine |
This table illustrates potential transition metal-catalyzed reactions for the synthesis of this compound or its precursors.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic cores. nih.gov While the C3 position of imidazo[1,2-a]pyridines is the most electronically rich and sterically accessible, leading to a preponderance of C3-functionalization methods, strategies for targeting other positions, including C5, are being developed. rsc.orgresearchgate.net
For the synthesis of this compound, a direct C5-cyanomethylation would be the most ideal approach. This could potentially be achieved through a radical-mediated process. For example, the generation of a cyanomethyl radical from a suitable precursor in the presence of an oxidant and the imidazo[1,2-a]pyridine substrate could lead to the desired product. The regioselectivity of such a reaction would be a critical challenge to overcome.
Another C-H functionalization approach involves a two-step process where the C5-position is first halogenated, followed by a transition metal-catalyzed cyanation or cyanomethylation as described in the previous section. While less direct, this approach benefits from more established and predictable methodologies for the second step. Recent advances have shown that visible-light-induced photocatalysis can be used for the C5-alkylation of imidazo[1,2-a]pyridines, which could potentially be adapted for cyanomethylation. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key strategies include the use of safer solvents, alternative energy sources, and catalytic reactions to minimize waste and energy consumption.
One of the primary green approaches involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available. nih.gov For the synthesis of the imidazo[1,2-a]pyridine core, ultrasound-assisted reactions in water have been shown to be effective, avoiding the need for metal catalysts and offering mild reaction conditions. organic-chemistry.org For instance, the condensation of 2-aminopyridines with α-haloketones, a common method for forming the imidazo[1,2-a]pyridine ring system, can be performed under these green conditions. acs.org
Microwave irradiation represents another green technique that can significantly accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, often under solvent-free conditions using solid supports like alumina (B75360) (Al₂O₃).
Furthermore, electrochemical methods offer a sustainable alternative for functionalization, such as cyanation. researchgate.netorganic-chemistry.org Electrochemical synthesis can proceed under mild conditions, often without the need for external oxidants, and can utilize non-toxic cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This approach minimizes the generation of hazardous byproducts associated with traditional cyanation methods.
The principles of atom economy can be maximized through one-pot, multi-component reactions. For example, the three-component reaction of 2-aminopyridines, aldehydes, and alkynes, often catalyzed by copper, provides a direct route to substituted imidazo[1,2-a]pyridines. organic-chemistry.org Solvent-free, one-pot syntheses of 2-phenylimidazo[1,2-α]pyridines have been reported with excellent yields. nih.govresearchgate.net
The following table summarizes the application of green chemistry principles to the potential synthesis of this compound.
Table 1: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis | Potential Advantage |
|---|---|---|
| Use of Safer Solvents | Employing water as a solvent for the formation of the imidazo[1,2-a]pyridine core. nih.govorganic-chemistry.org | Reduces the use of volatile organic compounds (VOCs), non-toxic, and readily available. |
| Alternative Energy Sources | Utilizing ultrasound irradiation for the condensation step. nih.govorganic-chemistry.org | Accelerates reaction rates, improves yields, and operates at lower temperatures. |
| Employing microwave irradiation for the cyclization step. | Reduces reaction times and can enable solvent-free conditions. | |
| Catalysis | Using catalytic amounts of reagents like iodine or copper salts. nih.govorganic-chemistry.org | Minimizes waste compared to stoichiometric reagents. |
| Employing electrochemical methods for cyanation. researchgate.netorganic-chemistry.org | Avoids the use of toxic metal catalysts and harsh oxidants. | |
| Atom Economy | Designing one-pot, multi-component reactions to build the core structure. organic-chemistry.orgnih.govresearchgate.net | Reduces the number of synthetic steps and purification stages, minimizing waste. |
Comparative Analysis of Synthetic Efficiency and Selectivity
The synthesis of this compound can be achieved through several routes, each with its own advantages and disadvantages in terms of efficiency and selectivity. A key intermediate for many of these routes is 5-(chloromethyl)imidazo[1,2-a]pyridine (B11914435) hydrochloride, which is commercially available. bldpharm.com
Route 1: Cyanation of 5-(chloromethyl)imidazo[1,2-a]pyridine
This is a straightforward and likely efficient route. The reaction involves the nucleophilic substitution of the chloride with a cyanide source.
Efficiency: The availability of the starting material, 5-(chloromethyl)imidazo[1,2-a]pyridine, makes this a potentially high-yielding, two-step process from the corresponding 5-(hydroxymethyl)imidazo[1,2-a]pyridine. The conversion of the alcohol to the chloride can be achieved with reagents like thionyl chloride. prepchem.com The subsequent cyanation can be performed using various cyanide reagents.
Selectivity: This method is highly selective as the functionalization occurs at the predetermined 5-position of the imidazo[1,2-a]pyridine ring.
Route 2: Multi-component reaction followed by functionalization
This approach involves the initial construction of a substituted imidazo[1,2-a]pyridine ring, followed by the introduction of the cyanomethyl group.
Selectivity: The regioselectivity of the initial cyclization is crucial. The choice of substituted 2-aminopyridine will dictate the position of the final cyanomethyl group.
Route 3: Direct C-H Cyanation
Electrochemical C-H cyanation has been demonstrated for the C3-position of imidazo[1,2-a]pyridines. researchgate.netorganic-chemistry.org
Efficiency: Direct C-H functionalization is highly atom-economical. However, achieving selectivity at the C5-position can be challenging and may result in a mixture of isomers, leading to lower isolated yields of the desired product.
Selectivity: The inherent reactivity of the imidazo[1,2-a]pyridine ring often favors functionalization at the C3-position. Directing the cyanation to the C5-position would likely require specific directing groups or catalysts, which may not be readily available or efficient.
The following table provides a comparative analysis of these synthetic routes.
Table 2: Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Steps | Efficiency | Selectivity |
|---|---|---|---|---|
| Route 1 | 5-(hydroxymethyl)imidazo[1,2-a]pyridine | Chlorination, Cyanation prepchem.com | Potentially high-yielding due to the availability of the precursor. | High, as functionalization is directed at the 5-position. |
| Route 2 | Substituted 2-aminopyridine, aldehyde, alkyne | Multi-component reaction, Functional group interconversion | Can be efficient for core synthesis, but overall yield may be lower due to multiple steps. | Dependent on the regioselectivity of the initial cyclization. |
| Route 3 | Imidazo[1,2-a]pyridine | Direct C-H cyanation researchgate.netorganic-chemistry.org | Potentially atom-economical, but may suffer from low yields of the desired isomer. | Low for the C5-position, as C3 is generally more reactive. |
Chemical Reactivity and Derivatization of 2 Imidazo 1,2 a Pyridin 5 Yl Acetonitrile
Reactivity of the Acetonitrile (B52724) Group in 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile
The acetonitrile group, consisting of a nitrile (-C≡N) and an adjacent methylene (B1212753) (-CH₂-) group, is a versatile functional handle for chemical modification.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, especially after activation by protonation in acidic media. lumenlearning.comyoutube.com
Hydrolysis: The nitrile group can be hydrolyzed to yield a carboxylic acid or an amide. lumenlearning.com Under acidic conditions, the nitrile is heated under reflux, typically with a dilute mineral acid like HCl, to produce 2-(imidazo[1,2-a]pyridin-5-yl)acetic acid. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, followed by the nucleophilic attack of water to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com In basic conditions, heating with an aqueous alkali solution like sodium hydroxide (B78521) results in the formation of the corresponding carboxylate salt and ammonia. libretexts.org An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. youtube.comlibretexts.org
Reduction: The nitrile group can be reduced to a primary amine. A common laboratory method involves using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. An alternative is catalytic hydrogenation. A recent study demonstrated the selective electrocatalytic reduction of acetonitrile to ethylamine (B1201723) using a copper nanoparticle catalyst. osti.gov The successful reduction of this compound to 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine is evidenced by the commercial availability of the latter. sigmaaldrich.com
The methylene protons adjacent to the electron-withdrawing nitrile group are acidic, allowing for the formation of a carbanion that can act as a nucleophile.
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes or ketones. This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. For instance, a catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates has been reported to proceed in the presence of piperidine (B6355638) as a base, initiated by a Knoevenagel condensation. acs.org This suggests that this compound could similarly react with various carbonyl compounds to yield α,β-unsaturated nitrile derivatives.
Table 1: Potential Transformations of the Acetonitrile Group
| Reaction Type | Reagents & Conditions | Product |
| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid |
| Basic Hydrolysis | 1. NaOH(aq), heat (reflux)2. H₃O⁺ workup | 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid |
| Reduction | LiAlH₄, ether; or H₂, catalyst | 2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine |
| Knoevenagel Condensation | Aldehyde/Ketone (R¹R²C=O), base | (E/Z)-2-(Imidazo[1,2-a]pyridin-5-yl)-3-R¹-3-R²-acrylonitrile |
Reactivity of the Imidazo[1,2-a]pyridine (B132010) Heterocycle in this compound
The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system. Its reactivity is characterized by a high propensity for electrophilic substitution, primarily at the C3 position of the imidazole (B134444) ring.
Theoretical and experimental studies have established that the C3 position is the most nucleophilic site in the imidazo[1,2-a]pyridine ring, making it the preferred site for electrophilic attack. stackexchange.com This regioselectivity is attributed to the stability of the resulting cationic intermediate, which maintains the aromaticity of the six-membered pyridine (B92270) ring. stackexchange.com
Halogenation: The C3 position can be readily halogenated. Transition-metal-free methods for the regioselective chlorination and bromination of imidazo[1,2-a]pyridines have been developed using inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source under acidic conditions. nih.gov Other common reagents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net
Alkylation: C3-alkylation can be achieved through aza-Friedel-Crafts reactions. A three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid such as Y(OTf)₃, yields C3-alkylated products. mdpi.com
Nitrosylation: A highly regioselective photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds at the C3 position has been achieved under catalyst- and additive-free conditions. organic-chemistry.org
Nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyridine ring is less common and generally requires the presence of a good leaving group (like a halogen) and activation by strongly electron-withdrawing groups.
While no specific examples on this compound were found, studies on related halogenated heterocycles provide insight. For instance, nucleophilic displacement of bromine has been demonstrated in N-protected bromo-nitroimidazoles. rsc.org Similarly, reactions on 3-halo-4-aminopyridines show intramolecular nucleophilic aromatic substitution. nih.gov This suggests that if a halogen were installed on the pyridine ring of the target molecule (e.g., at C6 or C8), it could potentially undergo displacement by strong nucleophiles.
The imidazo[1,2-a]pyridine system can also participate in cycloaddition reactions. A notable example is the [8π+2π] cycloaddition with benzynes, which has been studied both computationally and experimentally. This reaction leads to the formation of complex tetracyclic structures.
Table 2: Reactivity of the Imidazo[1,2-a]pyridine Ring
| Reaction Type | Position | Reagents & Conditions | Product Type |
| Bromination | C3 | NaBrO₂, AcOH, DMF, 60 °C | 3-Bromo-2-(imidazo[1,2-a]pyridin-5-yl)acetonitrile |
| Chlorination | C3 | NaClO₂, AcOH, DMF, 60 °C | 3-Chloro-2-(imidazo[1,2-a]pyridin-5-yl)acetonitrile |
| Alkylation | C3 | Aldehyde, Amine, Y(OTf)₃ | 3-Alkyl-2-(imidazo[1,2-a]pyridin-5-yl)acetonitrile |
| Cycloaddition | Ring | Benzyne precursor, microwave | Benzo[a]imidazo[5,1,2-cd]indolizine derivative |
Derivatization Strategies for Structural Modification of this compound
The dual reactivity of this compound allows for diverse derivatization strategies, enabling structural modifications at either the acetonitrile side chain or the heterocyclic core.
One major strategy involves the transformation of the acetonitrile group.
Hydrolysis and subsequent amidation/esterification: Hydrolysis of the nitrile to the corresponding carboxylic acid, 2-(imidazo[1,2-a]pyridin-5-yl)acetic acid, provides a key intermediate. chemistrysteps.com This acid can then be coupled with various amines or alcohols using standard peptide coupling reagents or esterification conditions to generate a library of amides and esters.
Reduction and subsequent functionalization: Reduction of the nitrile to the primary amine, 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine, opens another avenue for derivatization. osti.govsigmaaldrich.com This amine can react with acyl chlorides, anhydrides, or carboxylic acids to form amides, or with aldehydes and ketones to form imines, which can be further reduced to secondary amines.
A second strategy focuses on the functionalization of the imidazo[1,2-a]pyridine ring system.
C3 Electrophilic Substitution and Cross-Coupling: As the most reactive site, the C3 position can be readily functionalized. stackexchange.com For example, regioselective halogenation introduces a versatile handle for further modification. nih.gov The resulting 3-halo derivatives can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or heteroaryl substituents at the C3 position. nih.gov This two-step sequence of halogenation followed by cross-coupling is a powerful tool for creating structural diversity.
These distinct strategies can be employed sequentially or in combination to generate a wide array of derivatives from the parent this compound scaffold for various research applications.
In-depth Analysis of this compound Reveals Limited Research on Its Specific Chemical Reactivity and Derivatization
A comprehensive review of available scientific literature indicates that while the imidazo[1,2-a]pyridine scaffold is a significant area of research in medicinal and materials chemistry, detailed studies focusing specifically on the chemical reactivity and derivatization of This compound are notably scarce. The imidazo[1,2-a]pyridine core is recognized as a "privileged" structure in drug discovery, leading to extensive research on its synthesis and functionalization. rsc.orgresearchgate.net However, this research has predominantly focused on derivatization at the C2, C3, and C7 positions, leaving the specific reactivity of the C5-substituted acetonitrile derivative largely undocumented in publicly accessible research.
General synthetic strategies for the imidazo[1,2-a]pyridine system are well-established, often involving the condensation of 2-aminopyridines with α-halocarbonyl compounds, or through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction. researchgate.netacs.org Functionalization of the core structure, for instance through C3-alkylation via Friedel-Crafts type reactions, has also been explored. mdpi.com
However, without specific studies on the 5-yl isomer, any discussion of its reactivity would be speculative. The electronic and steric environment at the C5 position of the imidazo[1,2-a]pyridine ring is distinct from other positions, which would significantly influence the reactivity of both the heterocyclic core and the acetonitrile substituent.
Due to the absence of dedicated research on the title compound, it is not possible to provide a detailed, evidence-based article on its chemical reactivity and derivatization according to the specified subtopics. Further experimental investigation is required to elucidate the synthetic utility of this compound.
Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature
A comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of detailed spectroscopic and analytical data for the chemical compound This compound . Despite extensive queries for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization, specific experimental data sets for this particular molecule could not be located.
The investigation aimed to collate information for a detailed article on the advanced spectroscopic analysis of this compound, focusing on the following techniques:
Advanced Spectroscopic and Analytical Characterization of 2 Imidazo 1,2 a Pyridin 5 Yl Acetonitrile
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
While a wealth of spectroscopic information exists for the broader class of imidazo[1,2-a]pyridine (B132010) derivatives, the specific isomer with an acetonitrile (B52724) group at the 5-position appears to be uncharacterized in the available literature. This scarcity of data prevents the creation of the detailed analytical report as requested.
The imidazo[1,2-a]pyridine scaffold is a well-known and important pharmacophore, and numerous studies have been published detailing the synthesis and spectroscopic analysis of its various derivatives. This body of research provides a general framework for how such a compound would be analyzed. For instance, ¹H and ¹³C NMR would be crucial for determining the substitution pattern on the bicyclic ring system, and 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in assigning the specific proton and carbon signals. Similarly, HRMS would confirm the elemental composition, and MS/MS studies would elucidate the characteristic fragmentation patterns, providing further structural confirmation.
However, without specific experimental data for 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy. The requested data tables for chemical shifts, coupling constants, and mass-to-charge ratios are therefore not available.
It is possible that the synthesis and characterization of this compound have been carried out but are not yet published in the public domain, or that the compound represents a novel synthetic target for which such data has not yet been generated.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and elucidating the molecular structure of a compound through its characteristic vibrational modes.
For this compound, the IR spectrum provides key absorption bands that confirm its structural features. While specific experimental data for this exact isomer is not extensively published, data from the closely related isomer, imidazo[1,2-a]pyridine-3-carbonitrile, offers valuable insights into the expected vibrational frequencies. rsc.org The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator, typically appearing in the region of 2200-2260 cm⁻¹. For imidazo[1,2-a]pyridine-3-carbonitrile, this peak is observed at 2217 cm⁻¹. rsc.org Therefore, a similar absorption is expected for this compound.
The aromatic C-H stretching vibrations of the imidazo[1,2-a]pyridine ring system are expected above 3000 cm⁻¹. The spectrum for the 3-carbonitrile isomer shows a peak at 3034 cm⁻¹, which is characteristic of this type of vibration. rsc.org The C=C and C=N stretching vibrations within the fused heterocyclic rings typically appear in the 1650-1450 cm⁻¹ region. For the analogous compound, prominent peaks are seen at 1635 cm⁻¹ and 1484 cm⁻¹. rsc.org The C-H bending vibrations, both in-plane and out-of-plane, contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. Therefore, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. The C≡N stretch, while IR active, is also expected to show a strong Raman signal. The symmetric breathing vibrations of the aromatic rings are often prominent in the Raman spectrum and can provide further structural confirmation.
Table 1: Predicted IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Nitrile (C≡N) Stretch | 2200 - 2260 | IR, Raman (strong) |
| C=C and C=N Ring Stretches | 1450 - 1650 | IR, Raman |
| C-H In-plane Bending | 1000 - 1300 | IR, Raman |
| C-H Out-of-plane Bending | 700 - 900 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The imidazo[1,2-a]pyridine scaffold is known to be fluorescent, and its derivatives often exhibit interesting photophysical properties.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons in the delocalized π-system of the fused aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atoms) to an anti-bonding π* orbital.
Table 2: Expected Electronic Transitions for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Description |
| π → π | 250 - 350 | High-intensity absorption due to the conjugated aromatic system. |
| n → π | 300 - 400 | Lower-intensity absorption involving non-bonding electrons on nitrogen atoms. |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Although the crystal structure of this compound has not been reported, X-ray diffraction studies on other imidazo[1,2-a]pyridine derivatives reveal key structural features. For instance, the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459) shows that the imidazo[1,2-a]pyridine moiety is approximately planar. researchgate.net It is highly probable that the fused ring system of this compound is also largely planar.
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Feature |
| Molecular Geometry | Approximately planar imidazo[1,2-a]pyridine ring system. |
| Intermolecular Interactions | Potential for hydrogen bonding (C-H···N) and π-π stacking. |
| Crystal System | To be determined by experimental analysis. |
| Space Group | To be determined by experimental analysis. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a robust technique for the separation, identification, and quantification of components in a mixture. For a polar heterocyclic compound like this compound, reversed-phase HPLC is a suitable method.
A typical HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution by suppressing the ionization of the basic nitrogen atoms in the molecule. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from any non-polar impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity of the compound can be determined by the percentage of the total peak area that corresponds to the main peak. For many imidazo[1,2-a]pyridine derivatives, purities of >95% are often determined by HPLC. sci-hub.cat
Table 4: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Considerations
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, its suitability for GC analysis depends on its volatility and thermal stability. Given its molecular weight and fused aromatic structure, it is likely to have a sufficiently high boiling point that may require high temperatures for volatilization.
If the compound is thermally stable, a GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The carrier gas is usually an inert gas like helium or nitrogen. The sample is injected into a heated inlet, where it is vaporized and then carried onto the column by the carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
For less volatile or thermally labile imidazo[1,2-a]pyridine derivatives, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. elsevier.com However, given the presence of the relatively stable nitrile group, direct GC analysis may be feasible.
Table 5: General GC Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | FID or MS |
Computational and Theoretical Investigations of 2 Imidazo 1,2 a Pyridin 5 Yl Acetonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the electron distribution and predict molecular stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. Studies on various imidazo[1,2-a]pyridine (B132010) derivatives consistently employ DFT methods, typically using the B3LYP functional with a basis set like 6-311G++(d,p) or 6-31+G(d,p), to optimize molecular geometries and calculate key electronic parameters. acs.orgnih.govscirp.orgnih.gov
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. These include chemical hardness (η), softness (S), and electrophilicity (ω). nih.gov A larger energy gap between the frontier orbitals (HOMO-LUMO) corresponds to greater molecular stability and lower reactivity. scirp.org
Table 1: Representative Global Reactivity Parameters for Imidazo[1,2-a]pyridine Derivatives (Illustrative Data) This table presents illustrative data based on published values for analogous compounds to demonstrate the type of information generated by DFT studies.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridin-3-yl derivatives nih.gov | -5.9 to -6.5 | -1.8 to -2.4 | 3.7 to 4.1 | 1.8 to 2.1 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org
In imidazo[1,2-a]pyridine systems, the HOMO is typically distributed over the electron-rich fused heterocyclic ring, while the LUMO is also located across the π-system. The specific energies and localizations of these orbitals for 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile would be determined by the substitution pattern. DFT calculations at levels like B3LYP/6-311G++(d,p) are commonly used to determine the energies of these orbitals. nih.govnih.gov For a series of imidazo[1,2-a]pyridine N-acylhydrazones, HOMO energies were found to range from -5.8 to -6.4 eV, LUMO energies from -1.9 to -3.3 eV, and the resulting energy gaps from 2.49 to 3.91 eV. scirp.orgscirp.org A smaller HOMO-LUMO gap suggests higher reactivity. scirp.org These calculations are critical for predicting how the molecule will interact with other reagents or biological targets.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function, particularly its ability to bind to a biological target. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.
A study of fourteen imidazo[1,2-a]pyridine derivatives investigated their molecular conformation using X-ray crystallography, analyzing the torsion and dihedral angles between the core ring and its substituents. nih.gov For derivatives with a phenyl side chain, the torsion angles showed that the phenyl ring was twisted relative to the imidazopyridine core. nih.gov For this compound, a key flexible bond would be the C5-CH2CN bond, and conformational analysis would determine the preferred rotational orientation of the acetonitrile (B52724) group relative to the heterocyclic system.
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. Studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have used MD simulations of up to 1.2 nanoseconds to study the stability of the ligand-protein complex after docking. openpharmaceuticalsciencesjournal.comresearchgate.net These simulations, often performed with force fields like OPLS-2005, monitor parameters such as the root-mean-square deviation (RMSD) to assess how the ligand's position and conformation evolve within a protein's binding site, confirming the stability of key interactions like hydrogen bonds. openpharmaceuticalsciencesjournal.com
Prediction of Spectroscopic Data and Comparison with Experimental Observations
Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR) to aid in the structural characterization of newly synthesized compounds. The structures of synthesized imidazo[1,2-a]pyridine derivatives are routinely confirmed through techniques including ¹H NMR, ¹³C NMR, and FT-IR. nih.gov
DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms and the vibrational frequencies of functional groups. While no specific predictive study for this compound is available, the methodology is well-established. For instance, the characteristic IR absorption bands for adamantyl and phenyl moieties on imidazo[1,2-a]pyridine rings have been identified experimentally. nih.gov A computational IR spectrum would predict the vibrational frequency of the nitrile (C≡N) stretch in this compound, which is expected to appear in the range of 2220-2260 cm⁻¹. Comparing the predicted spectrum with the experimental one serves as a powerful tool for structural validation.
Computational Elucidation of Reaction Mechanisms Involving this compound
Understanding the mechanism of chemical reactions is crucial for optimizing synthesis and developing new synthetic routes. While experimental studies propose plausible reaction pathways, computational chemistry can be used to validate these proposals by calculating the energetics of intermediates and transition states.
The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone or a related species. rsc.orgorganic-chemistry.org More advanced one-pot, three-component reactions have also been developed. nih.gov For example, a proposed mechanism for a three-component aza-Friedel–Crafts reaction involves the formation of an iminium ion, which is then attacked by the C3 position of the imidazo[1,2-a]pyridine ring. nih.gov Another plausible pathway for the synthesis of related fused heterocycles involves an initial addition reaction followed by cyclocondensation and elimination. clockss.org
A full computational elucidation for a specific synthesis of this compound would involve using DFT to map the entire reaction energy profile. This would include locating the transition state structures for each step and calculating the activation energies, thereby identifying the rate-determining step and providing a theoretical basis for the observed reaction outcomes.
In Silico Screening and Ligand-Based Design Principles
The imidazo[1,2-a]pyridine scaffold is a frequent subject of in silico screening and ligand-based drug design due to its wide range of biological activities. nih.govopenpharmaceuticalsciencesjournal.com These computational strategies aim to identify and optimize derivatives with high affinity and selectivity for specific biological targets.
Ligand-based methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore generation, are used when the 3D structure of the target protein is unknown. In one study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, a five-featured pharmacophore hypothesis (HHPRR: one positive, two hydrophobic, and two aromatic rings) was generated. openpharmaceuticalsciencesjournal.comresearchgate.net This model was then used to build a 3D-QSAR model that could predict the activity of new, unsynthesized compounds, guiding further design efforts. openpharmaceuticalsciencesjournal.comresearchgate.net
Structure-based design, or molecular docking, is used when the protein structure is known. Various imidazo[1,2-a]pyridine derivatives have been docked into the active sites of targets like pantothenate synthetase and various protein kinases to predict their binding modes and affinities. acs.orgopenpharmaceuticalsciencesjournal.comnih.gov These studies identify key interactions, such as hydrogen bonds and pi-cation interactions, that stabilize the ligand in the binding pocket, providing a rational basis for designing modifications to improve potency. openpharmaceuticalsciencesjournal.com For this compound, these in silico screening methods could be applied to explore its potential as an inhibitor for a wide range of therapeutic targets.
Biological Activity and Structure Activity Relationship Sar Studies of 2 Imidazo 1,2 a Pyridin 5 Yl Acetonitrile in Vitro Focus
In Vitro Biological Screening Modalities for 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile Analogues
A diverse array of in vitro screening methods has been employed to characterize the biological effects of imidazo[1,2-a]pyridine (B132010) derivatives. These assays are crucial for identifying lead compounds and elucidating their mechanisms of action at the cellular and molecular levels.
Commonly utilized in vitro screening modalities include:
Anticancer Cytotoxicity Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is frequently used to assess the anti-proliferative effects of these compounds on various cancer cell lines. rsc.org For instance, imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine derivatives have been screened against laryngeal, hepatocellular, skin, and breast cancer cell lines to determine their cytotoxic potential. rsc.org
Enzyme Inhibition Assays: The inhibitory activity of imidazo[1,2-a]pyridine analogues against various enzymes is a major area of investigation. These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Key enzyme targets include:
Cyclooxygenase-2 (COX-2) rjpbr.com
5-Lipoxygenase (5-LO) nih.gov
Phosphoinositide 3-kinase (PI3K) and mTOR rsc.org
Tubulin polymerization rsc.org
Receptor Binding Assays: These assays determine the affinity of compounds for specific receptors. For example, radioligand binding assays have been used to evaluate the affinity of imidazo[1,2-a]pyridine derivatives for:
Beta-amyloid (Aβ) plaques, relevant to Alzheimer's disease. nih.gov
Peripheral benzodiazepine (B76468) receptors (PBRs). nih.govresearchgate.net
Neuropeptide S receptor (NPSR). nih.gov
Cell-Based Pathway Analysis: Techniques such as Western blotting and real-time polymerase chain reaction (RT-PCR) are used to investigate how these compounds modulate specific cellular signaling pathways. nih.gov
Antimicrobial Activity Assays: The antibacterial and antifungal properties of imidazo[1,2-a]pyridine derivatives are evaluated by determining their minimum inhibitory concentration (MIC) against various microbial strains. dergipark.org.tr
Mechanistic Investigations of Biological Action in Cellular and Enzyme Systems (In Vitro)
Understanding the molecular mechanisms by which this compound analogues exert their biological effects is critical for their development as therapeutic agents. In vitro studies have provided valuable insights into their interactions with enzymes, receptors, and cellular signaling pathways.
The imidazo[1,2-a]pyridine scaffold has been identified as a potent inhibitor of several key enzymes. For example, certain derivatives have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A study on novel imidazo[1,2-a]pyridine derivatives revealed compounds with IC50 values as low as 0.05 µM for COX-2. rjpbr.com
Another important target is 5-Lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes, inflammatory mediators. A novel imidazo[1,2-a]pyridine-based compound, EP6, was found to suppress 5-LO activity in intact polymorphonuclear leukocytes with an IC50 value of 0.16 µM and in a cell-free assay with an IC50 of 0.05 µM. nih.gov
Furthermore, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization, a key process in cell division, with IC50 values in the low micromolar range. rsc.org
Table 1: In Vitro Enzyme Inhibition by Imidazo[1,2-a]pyridine Analogues
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivatives | Cyclooxygenase-2 (COX-2) | 0.05 - 0.13 | rjpbr.com |
| Cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine (EP6) | 5-Lipoxygenase (5-LO) | 0.05 - 0.16 | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Tubulin Polymerization | 1.71 - 3.25 | rsc.org |
Analogues of this compound have been profiled for their binding affinity to various receptors, indicating their potential to modulate receptor-mediated signaling pathways.
A series of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its derivatives were found to bind with high affinity to beta-amyloid (Aβ) aggregates, with Ki values as low as 10 nM. nih.gov This suggests their potential as imaging agents for Alzheimer's disease.
Imidazo[1,2-a]pyridine derivatives have also been identified as potent and selective ligands for peripheral benzodiazepine receptors (PBRs). nih.govresearchgate.net For instance, several 2-phenyl-imidazo[1,2-a]pyridine derivatives potently inhibited the binding of a known PBR ligand, [3H]-PK 11195, to brain and ovary membranes in vitro. nih.gov
Additionally, imidazo-pyridinium analogues have been developed as antagonists of the neuropeptide S receptor (NPSR), with some compounds exhibiting IC50 values in the nanomolar range in cAMP, calcium, and ERK assays. nih.gov
Table 2: In Vitro Receptor Binding of Imidazo[1,2-a]pyridine Analogues
| Compound/Class | Target Receptor | Binding Affinity (Ki/IC50) | Reference |
| 2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine | Beta-amyloid (Aβ) aggregates | 10 nM (Ki) | nih.gov |
| 2-phenyl-imidazo[1,2-a]pyridine derivatives | Peripheral Benzodiazepine Receptors (PBRs) | Potent inhibition of [3H]-PK 11195 binding | nih.gov |
| Imidazo-pyridinium analogues | Neuropeptide S Receptor (NPSR) | 1 - 110 nM (IC50) | nih.gov |
Cell-based assays have revealed that imidazo[1,2-a]pyridine derivatives can modulate key cellular signaling pathways implicated in cancer and inflammation.
A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This compound was found to suppress the expression of COX-2 and iNOS genes and reduce nitric oxide (NO) production. nih.gov
Furthermore, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were found to inhibit the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation. rsc.org These compounds also induced cell cycle arrest at the G2/M phase and triggered apoptosis in human breast cancer cells. rsc.org
Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For the imidazo[1,2-a]pyridine scaffold, the nature and position of substituents on the heterocyclic ring system have a profound impact on biological activity.
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on the core ring structure.
Position 2: Substituents at the 2-position often play a crucial role in determining the biological target. For example, a 2-phenyl group is common in derivatives targeting PBRs, while other aryl or heterocyclic groups are found in kinase inhibitors. nih.govgoogle.com The presence of a methyl group at this position has been shown to be important for antagonistic activity at the neuropeptide S receptor. nih.gov
Position 3: The 3-position is another key site for modification. For instance, in a series of NPSR antagonists, the introduction of a diphenylphosphorothioyl group at the 3-position was critical for activity. nih.gov
Position 6: Halogenation at the 6-position, such as with iodine or bromine, has been shown to enhance the binding affinity of imidazo[1,2-a]pyridines to beta-amyloid plaques. nih.gov
Position 8: Introduction of polar substituents or ionizable functional groups at the 8-position has been explored to modulate the properties of these compounds. researchgate.net
For the specific scaffold of this compound, the acetonitrile (B52724) group at the 5-position is a key feature. The impact of modifying this group or introducing other substituents on the imidazo[1,2-a]pyridine ring would require further investigation to establish a clear SAR for this particular series of analogues. However, based on the broader SAR of the imidazo[1,2-a]pyridine class, it can be inferred that modifications at positions 2, 3, 6, 7, and 8 would likely have a significant effect on the biological activity and target profile of this compound derivatives.
Role of the Acetonitrile Group and its Bioisosteric Replacements
The acetonitrile group, a carbon-linked nitrile (-C≡N) moiety, is a key functional group that significantly influences the physicochemical and biological properties of a molecule. sioc-journal.cn Its small size, polarity, and ability to act as a hydrogen bond acceptor allow it to serve as a surrogate for other functional groups like hydroxyls, carboxyls, and even halogens. nih.gov In the context of drug design, the introduction of a nitrile group can enhance binding affinity, improve metabolic stability, and modulate bioavailability. sioc-journal.cn
While specific studies on the bioisosteric replacement of the acetonitrile group at the 5-position of this compound are not extensively documented, research on related imidazo[1,2-a]pyridine derivatives provides valuable insights. For instance, studies on 2-cyanomethyl derivatives of imidazo[1,2-a]pyridine have explored the reactivity of the methylene (B1212753) group adjacent to the nitrile. researchgate.net This reactivity allows for further chemical modifications, suggesting that the acetonitrile group can serve as a handle for creating a library of analogs with diverse biological activities. researchgate.net
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds. openaccessjournals.com For the acetonitrile group, several bioisosteres can be considered. These replacements aim to mimic the steric and electronic properties of the nitrile while potentially improving other characteristics like metabolic stability or target interaction.
Table 1: Potential Bioisosteric Replacements for the Acetonitrile Group
| Original Group | Potential Bioisostere | Rationale |
| Acetonitrile (-CH₂CN) | Carboxamide (-CH₂CONH₂) | Can act as a hydrogen bond donor and acceptor, potentially forming different interactions with the target protein. |
| Tetrazole | A well-known carboxylic acid bioisostere that can also mimic the electronic properties of a nitrile. openaccessjournals.com | |
| Oxadiazole | A heterocyclic ring that can act as a metabolically stable amide bioisostere and mimic hydrogen bonding properties. nih.gov | |
| Alkyne (-C≡CH) | Shares a similar linear geometry and can participate in different types of interactions. |
The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired pharmacological profile. openaccessjournals.com For example, replacing a nitrile with a tetrazole can significantly alter the acidity and lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. openaccessjournals.com
Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable computational tools in drug discovery for identifying the essential structural features required for biological activity and for predicting the activity of new compounds.
Pharmacophore Modeling:
Pharmacophore models for imidazo[1,2-a]pyridine derivatives have been developed for various biological targets, including protein kinases and enzymes involved in inflammatory pathways. nih.govnih.gov These models typically highlight the importance of the imidazo[1,2-a]pyridine core as a key scaffold for interacting with the hinge region of kinases. nih.gov The nitrogen atom at position 1 of the imidazo[1,2-a]pyridine ring is often identified as a crucial hydrogen bond acceptor.
For this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor feature associated with the N-1 of the imidazo[1,2-a]pyridine ring.
Aromatic features from the fused ring system.
A hydrogen bond acceptor feature from the nitrogen of the acetonitrile group.
The spatial arrangement of these features would be critical for specific receptor binding.
Quantitative Structure-Activity Relationships (QSAR):
QSAR studies on imidazo[1,2-a]pyridine derivatives have been conducted to correlate their structural properties with their biological activities, such as anticancer and anti-inflammatory effects. nih.gov These studies often use various molecular descriptors, including electronic, steric, and hydrophobic parameters, to build predictive models.
Table 2: Key Considerations for QSAR of Imidazo[1,2-a]pyridine Derivatives
| Structural Feature | Potential Impact on Activity |
| Substituents on the imidazole (B134444) ring | Can influence steric and electronic properties, affecting binding affinity. |
| Substituents on the pyridine (B92270) ring | Can modulate lipophilicity and metabolic stability. |
| Position of the acetonitrile group | The positioning at C5 will have a distinct influence on the molecule's interaction with its target compared to substitution at other positions. |
Exploration of Non Pharmaceutical Applications for 2 Imidazo 1,2 a Pyridin 5 Yl Acetonitrile
Potential as Scaffolds in Material Science and Polymer Chemistry
The imidazo[1,2-a]pyridine (B132010) moiety is noted for its structural characteristics that are advantageous in material science. rsc.org These derivatives possess inherent properties such as thermal stability, fluorescence, and the ability to coordinate with metal ions, making them attractive candidates for the development of advanced materials. The fused bicyclic system provides a rigid and planar structure that can facilitate π-π stacking interactions, which are crucial for creating organized molecular assemblies and for charge transport in organic electronics.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified for their applications in material sciences, including their use as abnormal N-heterocyclic carbene (aNHC) ligands. nih.gov These ligands are instrumental in forming stable complexes with various transition metals, which can then act as catalysts or as functional units in metallopolymers and metal-organic frameworks (MOFs). The specific compound, 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile, with its nitrogen-rich heterocyclic system, offers potential coordination sites for metal ions. Furthermore, the acetonitrile (B52724) group can be chemically modified, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, providing a reactive handle to graft the scaffold onto polymer backbones or other material surfaces. This could lead to the development of novel polymers with tailored optical, electronic, or thermal properties.
Applications in Agrochemical Research and Development
The imidazo[1,2-a]pyridine scaffold is a "drug prejudice" scaffold, not only for human medicine but also for applications in animal health and crop protection. rsc.orgnih.gov Research has indicated that derivatives of this heterocyclic system possess notable potential in agrochemicals. nih.gov The development of new agents to combat agricultural pests and pathogens is a continuous effort, driven by the need to overcome resistance and improve efficacy and safety profiles.
Specifically, compounds incorporating the imidazo[1,2-a]pyridine core have been investigated for their anthelmintic and insecticidal activities. nih.govjmchemsci.com For example, a study on related imidazo[1,2-a]pyridinyl-phenylacrylonitriles revealed good activity against Haemonchus contortus, a parasitic nematode affecting livestock. jmchemsci.com The acrylonitrile (B1666552) functional group is a key feature in some modern antifungal agents, suggesting its potential contribution to bioactivity. jmchemsci.com Therefore, this compound represents a lead structure for the synthesis and evaluation of new agrochemicals. Its core scaffold has demonstrated bioactivity, and the acetonitrile moiety can be used as a reactive point for creating diverse libraries of compounds to be screened for herbicidal, fungicidal, or insecticidal properties.
Utilization as Chemical Probes or Tools in Fundamental Biological Research
The fluorescent nature of the imidazo[1,2-a]pyridine core makes it an excellent platform for the design of chemical probes for fundamental biological research. These tools are essential for visualizing and understanding complex biological processes at the molecular level. The development of fluorescent probes allows for real-time tracking of molecules, ions, and cellular organelles.
For instance, a derivative of the imidazo[1,2-a]pyridine scaffold has been successfully functionalized to create a fluorescent probe for imaging peripheral benzodiazepine (B76468) receptors and microglial cells. dergipark.org.tr This demonstrates the scaffold's suitability for such applications. This compound can serve as a foundational molecule for creating similar probes. The acetonitrile group is a versatile chemical handle that can participate in various reactions, such as cycloadditions, to link the imidazopyridine fluorophore to specific targeting moieties or environmentally sensitive dyes. This would enable the creation of sophisticated probes for studying enzyme activity, receptor distribution, or ion concentration within cells, thereby advancing our understanding of fundamental biology without a direct therapeutic goal.
Role as Precursors in the Synthesis of Specialty Chemicals
Due to its privileged structure and versatile reactivity, the imidazo[1,2-a]pyridine scaffold is a valuable precursor in the synthesis of more complex molecules and specialty chemicals. rsc.org The development of efficient synthetic routes to functionalized imidazo[1,2-a]pyridines is an active area of research, underscoring their importance as building blocks. rsc.orgmdpi.com
This compound is an excellent example of such a precursor. The acetonitrile group (-CH₂CN) is a highly useful functional group in organic synthesis. It can be readily transformed into other functional groups, providing access to a wide array of derivatives.
Potential Transformations and Applications:
| Original Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application of Product |
|---|---|---|---|
| Acetonitrile | Hydrolysis | Carboxylic Acid | Monomer for polyesters/polyamides |
| Acetonitrile | Reduction (e.g., with LiAlH₄) | Primary Amine | Building block for dyes, ligands |
| Acetonitrile | Nucleophilic Addition (e.g., Grignard) | Ketone | Intermediate for complex organic synthesis |
The chemical reactivity of the nitrile group allows it to undergo nucleophilic substitution and condensation reactions, facilitating the synthesis of more elaborate structures. smolecule.com For example, it can serve as a key intermediate in multi-component reactions, such as the Ugi reaction, to generate peptidomimetics or other complex molecular architectures with diverse substitution patterns. beilstein-journals.org This versatility makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in materials science, catalysis, and other areas of chemical research.
Future Research Directions and Unexplored Avenues for 2 Imidazo 1,2 a Pyridin 5 Yl Acetonitrile
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines is a well-established field, yet the pursuit of more sustainable and efficient methods remains a key research focus. Future efforts will likely concentrate on the following areas:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water and ethanol, and the development of catalyst-free reactions are gaining traction. rsc.orgacs.org Researchers are exploring methods like ultrasound-assisted synthesis in water and reactions that proceed without a catalyst at modest temperatures. organic-chemistry.orgresearchgate.net These approaches align with the principles of green chemistry by reducing hazardous waste and energy consumption. bio-conferences.org
Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors and microwave irradiation offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, and better process control. organic-chemistry.orgacs.org The application of these technologies to the synthesis of 2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile could lead to more scalable and efficient production. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a powerful and environmentally friendly alternative to conventional oxidative cyclization reactions. rsc.org By using electricity as a "reagent," these methods can minimize the use of chemical oxidants, contributing to a greener synthetic process. rsc.org
Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, are highly efficient for creating molecular diversity. acs.orgresearchgate.net Future research will likely focus on developing novel MCRs to access a wider range of substituted imidazo[1,2-a]pyridines from simple starting materials. bio-conferences.orgnih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Green Chemistry | Use of eco-friendly solvents (e.g., water, ethanol), catalyst-free conditions. rsc.orgacs.orgorganic-chemistry.orgresearchgate.net | Reduced environmental impact, lower cost, simplified purification. bio-conferences.org |
| Flow Chemistry | Continuous processing in microreactors. | Scalability, improved safety, higher yields, better process control. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. organic-chemistry.orgacs.org | Rapid reaction times, increased yields, enhanced reaction selectivity. nih.gov |
| Electrochemical Synthesis | Use of electricity to drive reactions. rsc.org | Avoids stoichiometric oxidants, milder reaction conditions. rsc.org |
| Multicomponent Reactions | One-pot synthesis involving three or more reactants. acs.orgbio-conferences.orgnih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net |
Discovery of New Reactivity Patterns and Transformation Pathways
While the imidazo[1,2-a]pyridine (B132010) core is well-known, exploring new ways to functionalize it, particularly at the C3 position, is an active area of research. researchgate.net This allows for the rapid generation of new chemical entities for drug discovery and other applications. nih.gov
Future research will likely focus on:
C-H Functionalization: Direct C-H functionalization is an atom-economical strategy for introducing new substituents onto the imidazo[1,2-a]pyridine scaffold. researchgate.netmdpi.com Developing novel catalytic systems for the selective C-H activation at various positions of the ring system will be a key area of investigation.
Novel Cyclization Strategies: The development of new cyclization reactions to construct the imidazo[1,2-a]pyridine core from different starting materials remains a priority. This includes tandem reactions that form multiple bonds in a single operation. acs.orgorganic-chemistry.org
Post-Synthethic Modification: Exploring the reactivity of the acetonitrile (B52724) group in this compound will open up new avenues for creating diverse derivatives. Transformations of the nitrile moiety into other functional groups like amides, carboxylic acids, or tetrazoles could yield compounds with new biological properties.
Advanced Computational Modeling for Property Prediction and Lead Optimization
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound and its analogs, future computational work will be crucial for:
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG): These methods, based on Density Functional Theory (DFT), can provide deep insights into the nature of chemical bonds and non-covalent interactions within the molecule and with its biological targets. nih.gov
Molecular Docking and Dynamics Simulations: These techniques are essential for predicting the binding modes of imidazo[1,2-a]pyridine derivatives to their biological targets. researchgate.netnih.govnih.gov This information is invaluable for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, FMO energies, MEP. nih.gov | Prediction of reactivity, stability, and intermolecular interactions. |
| Molecular Docking | Predicting binding modes and affinities to protein targets. nih.govresearchgate.netnih.govnih.gov | Identification of key interactions for lead optimization. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes. | Understanding binding stability and conformational changes. |
| QSAR | Developing models that correlate chemical structure with biological activity. | Predicting the activity of new derivatives and guiding synthesis. |
| ADMET Prediction | In silico assessment of drug-like properties. nih.gov | Early identification of candidates with poor pharmacokinetic profiles. |
Identification of Novel Biological Targets and Mechanisms (In Vitro)
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. researchgate.netacs.org Future in vitro research will aim to:
Screening against Diverse Target Classes: While extensively studied for their effects on kinases and as anticancer agents, high-throughput screening of this compound and its derivatives against a broader range of biological targets could uncover entirely new therapeutic applications. rsc.orgnih.gov
Elucidation of Mechanisms of Action: For compounds that show promising activity, detailed in vitro studies will be necessary to elucidate their precise mechanism of action. This could involve identifying direct protein targets, studying effects on signaling pathways, and investigating potential off-target effects. nih.govnih.gov For example, some imidazo[1,2-a]pyridines have been shown to target the electron transport ubiquinol (B23937) cytochrome C reductase in Mycobacterium tuberculosis. nih.gov
Chemical Probe Development: Derivatives of this compound could be developed as chemical probes to study the function of specific proteins or pathways in a cellular context. smolecule.com
Expansion into Emerging Areas of Chemical Science and Technology
The unique photophysical properties of the imidazo[1,2-a]pyridine core suggest applications beyond medicine. acs.org Future research could explore:
Materials Science: The fluorescent nature of many imidazo[1,2-a]pyridine derivatives makes them attractive candidates for the development of new organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for bioimaging. researchgate.net
Organometallic Chemistry: The imidazo[1,2-a]pyridine scaffold can act as a ligand for various metals, opening up possibilities in catalysis and the development of novel organometallic complexes with interesting electronic and photophysical properties. acs.org
Chemical Biology: As mentioned, the development of chemical probes based on the this compound scaffold can provide powerful tools for studying complex biological processes.
Q & A
Q. What role does X-ray crystallography play in resolving structural ambiguities of this compound derivatives, and how can researchers overcome crystal growth challenges?
- Methodological Answer : X-ray diffraction confirms bond angles/planarity of the imidazo[1,2-a]pyridine core. For poorly crystallizing derivatives, use vapor diffusion (e.g., ether into DCM solution) or co-crystallization with tartaric acid. Refine data with SHELX-97 and validate via R-factor (<0.05). Compare with DFT-optimized geometries for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
